molecular formula C12H10ClNO2 B11871519 Ethyl 5-chloroquinoline-8-carboxylate

Ethyl 5-chloroquinoline-8-carboxylate

Cat. No.: B11871519
M. Wt: 235.66 g/mol
InChI Key: JZTVOLWGSHKVNT-UHFFFAOYSA-N
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Description

Ethyl 5-chloroquinoline-8-carboxylate is a chemical compound belonging to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are notable for their pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloroquinoline-8-carboxylate typically involves the Friedländer condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid. The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Techniques such as microwave irradiation, solvent-free reactions, and the use of eco-friendly catalysts are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloroquinoline-8-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-carboxylic acid, while reduction could produce this compound alcohol .

Scientific Research Applications

Ethyl 5-chloroquinoline-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-chloroquinoline-8-carboxylate involves its interaction with various molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids and proteins in microorganisms. In anticancer research, it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Comparison with Similar Compounds

Ethyl 5-chloroquinoline-8-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline-3-carboxylate: Investigated for its antibacterial properties.

    Ethyl 2,4-dimethylquinoline-3-carboxylate: Used in various synthetic applications

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chlorine atom at the 5-position and ethyl ester group at the 8-position make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

ethyl 5-chloroquinoline-8-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-6-10(13)8-4-3-7-14-11(8)9/h3-7H,2H2,1H3

InChI Key

JZTVOLWGSHKVNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

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